

An In-Depth Technical Guide to **tert-Butyl 3-ethylpiperazine-1-carboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 3-Ethylpiperazine-1-carboxylate*

Cat. No.: *B153255*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-ethylpiperazine-1-carboxylate**, a key building block in modern medicinal chemistry. The document details its physicochemical properties, experimental protocols for its characterization, and a standard workflow for its quality control.

Introduction

Tert-butyl 3-ethylpiperazine-1-carboxylate is a heterocyclic compound widely utilized as a pharmaceutical intermediate. The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, making it a versatile reagent in multi-step syntheses. The ethyl group at the 3-position introduces a specific stereocenter, which can be crucial for molecular recognition and biological activity.

Physicochemical and Computed Properties

The fundamental properties of **tert-butyl 3-ethylpiperazine-1-carboxylate** are summarized below. These data are essential for its application in synthesis, including reaction setup, purification, and analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	214.30 g/mol	[1]
Monoisotopic Mass	214.168127949 Da	[1]
IUPAC Name	tert-butyl 3-ethylpiperazine-1-carboxylate	[1]
CAS Number	438049-35-5 (racemic), 438050-08-9 ((R)-enantiomer)	[1]
XLogP3	1.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]
Appearance	Colorless to Light yellow clear liquid	

Experimental Protocols for Characterization

Accurate determination of molecular weight and confirmation of structure are critical quality control steps. The following protocols describe standard methods for the characterization of **tert-butyl 3-ethylpiperazine-1-carboxylate**.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique used to determine the molecular weight of small molecules.

- Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) containing 0.1% formic acid. The acid helps in the protonation of the analyte.
- Analysis:
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire data in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected protonated molecule [M+H]⁺. For this compound, the expected m/z is approximately 215.17.
 - The instrument will detect the mass of the protonated molecule. High-resolution mass spectrometry can confirm the elemental composition.[\[2\]](#)[\[3\]](#)
- Expected Result: A prominent peak at m/z ≈ 215.17, corresponding to [C₁₁H₂₂N₂O₂ + H]⁺.

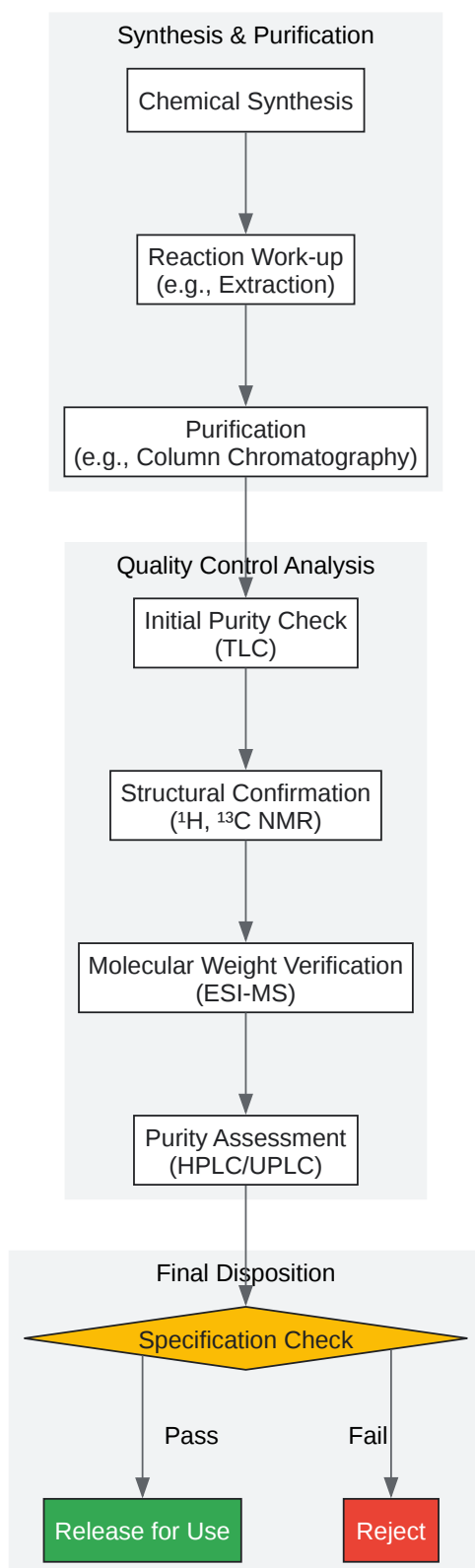
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to an NMR tube.
- ¹H NMR Analysis:
 - Acquire the ¹H NMR spectrum.

- Expected Signals: The spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm integrating to 9H), the ethyl group (a triplet and a quartet), and a series of multiplets for the protons on the piperazine ring.[2][4]
- ¹³C NMR Analysis:
 - Acquire the ¹³C NMR spectrum.
 - Expected Signals: The spectrum will display distinct signals for the carbons of the tert-butyl group (~28.4 ppm and ~79.5 ppm for the quaternary carbon), the carbonyl carbon of the Boc group (~155 ppm), and the carbons of the ethyl group and the piperazine ring.[2]

Quality Control Workflow

As a pharmaceutical intermediate, **tert-butyl 3-ethylpiperazine-1-carboxylate** must adhere to stringent quality control standards. The following diagram illustrates a typical workflow for ensuring its identity, purity, and quality.



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Caption: Quality Control Workflow for a Pharmaceutical Intermediate.

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